
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions, a trifluoroethyl group at the nitrogen atom, and an amine group at the 3 position of the thiophene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiophene with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a non-fluorinated ethyl group.
Substitution: The methyl groups and the trifluoroethyl group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Non-fluorinated ethyl derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into molecules, which can enhance their stability and bioactivity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties can be exploited to design new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to potent biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with metabolic pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
2,4-Dimethylthiophene: Lacks the trifluoroethyl group, making it less reactive and less stable.
N-(2,2,2-Trifluoroethyl)thiophen-3-amine: Lacks the methyl groups, which can affect its chemical properties and reactivity.
2,4-Dimethyl-N-ethylthiophen-3-amine: Contains a non-fluorinated ethyl group, resulting in different chemical and biological properties.
Uniqueness: The presence of both the trifluoroethyl group and the methyl groups in 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine imparts unique chemical properties, such as increased stability, reactivity, and bioactivity. These features make it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
87675-60-3 |
|---|---|
Fórmula molecular |
C8H10F3NS |
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2,4-dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine |
InChI |
InChI=1S/C8H10F3NS/c1-5-3-13-6(2)7(5)12-4-8(9,10)11/h3,12H,4H2,1-2H3 |
Clave InChI |
TYEFMQWKZWVHSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1NCC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


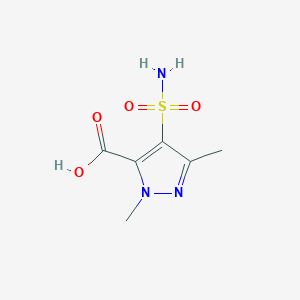
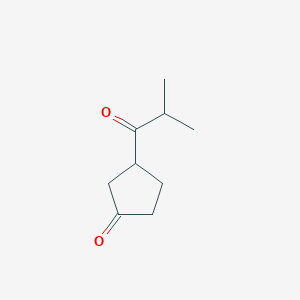

![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)
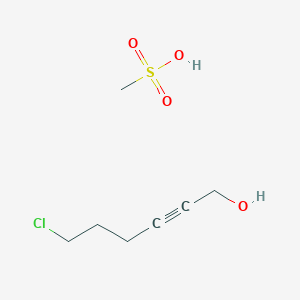
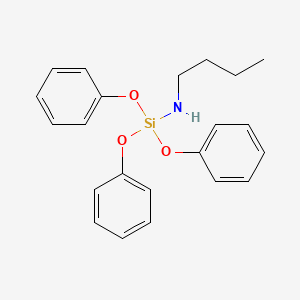
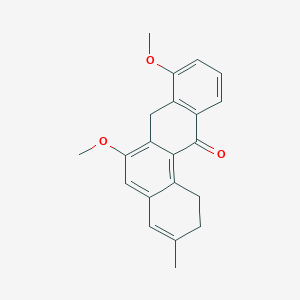

![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
